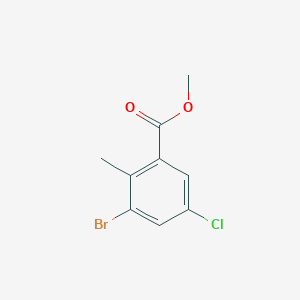

Methyl 3-bromo-5-chloro-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBAJBPFUZTWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403597-45-4 | |

| Record name | Methyl 3-Bromo-5-chloro-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate

CAS Number: 1403597-45-4

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 3-bromo-5-chloro-2-methylbenzoate, a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, with a focus on its utility in the construction of complex molecular architectures.

Introduction and Significance

This compound is a polysubstituted benzene derivative with the chemical formula C₉H₈BrClO₂.[1] Its strategic placement of bromo, chloro, and methyl substituents on the aromatic ring, coupled with the reactive methyl ester functionality, makes it a valuable intermediate in medicinal chemistry and materials science. The distinct electronic and steric properties of these groups allow for regioselective transformations, providing a robust platform for the synthesis of novel compounds.

The presence of two different halogen atoms, bromine and chlorine, offers the potential for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling sequential functionalization of the aromatic ring. This differential reactivity is a key feature that enhances the synthetic utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted values based on computational models.

| Property | Value | Source |

| CAS Number | 1403597-45-4 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | White to light yellow solid (Predicted) | [2] |

| Boiling Point | 295.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a more readily available substituted toluene or benzoic acid derivative. A plausible and efficient synthetic route involves the synthesis of the corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid, followed by esterification.

Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid

A potential synthetic pathway to 3-bromo-5-chloro-2-methylbenzoic acid involves the chlorination of 3-bromo-2-methylbenzoic acid. The starting material, 3-bromo-2-methylbenzoic acid, can be synthesized from 3-bromo-2-methylaniline via a Sandmeyer reaction or through the oxidation of 3-bromo-2-methylbenzyl alcohol.

Conceptual Workflow for the Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid:

Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol (Illustrative): Chlorination of 3-bromo-2-methylbenzoic acid

Disclaimer: This is an illustrative protocol based on general chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthesis.

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet is charged with 3-bromo-2-methylbenzoic acid (1.0 eq).

-

Solvent and Catalyst: An appropriate inert solvent, such as dichloromethane or chloroform, is added, followed by a catalytic amount of a Lewis acid (e.g., iron(III) chloride, 0.1 eq).

-

Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂, 1.1 eq), is added dropwise to the stirred solution at room temperature. Alternatively, chlorine gas can be bubbled through the solution. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-bromo-5-chloro-2-methylbenzoic acid.

Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, particularly when using a large excess of the alcohol to drive the equilibrium towards the product.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of the precursor acid to the target ester.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq, which also serves as the solvent), a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), is carefully added.

-

Reaction Conditions: The mixture is heated to reflux with stirring for several hours. The reaction progress is monitored by TLC until completion.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methoxy protons of the ester. The two aromatic protons will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts influenced by the surrounding substituents. The methyl group attached to the ring will likely appear as a singlet around δ 2.3-2.5 ppm, and the methoxy protons of the ester will be a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 165-170 ppm). The aromatic carbons will resonate in the δ 120-140 ppm region, with their chemical shifts determined by the electronic effects of the substituents. The methyl and methoxy carbons will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the methyl groups, as well as C-O stretching of the ester.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.52 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion and fragment ions will be observed.

Applications in Organic Synthesis

The synthetic versatility of this compound makes it a valuable tool in the synthesis of a wide range of organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo and chloro substituents allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Logical Flow of Selective Cross-Coupling:

Caption: Sequential functionalization via selective cross-coupling reactions.

Experimental Protocol (General): Suzuki-Miyaura Coupling

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

Reaction Conditions: The reaction mixture is heated with stirring (typically between 80-110 °C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Experimental Protocol (General): Buchwald-Hartwig Amination

-

Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with the aryl halide (e.g., the product from the Suzuki coupling at the bromo position), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent: An anhydrous aprotic solvent such as toluene or dioxane is added.

-

Reaction Conditions: The mixture is heated with stirring (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly functionalized and synthetically useful building block for organic synthesis. Its unique substitution pattern, particularly the presence of two different halogens with differential reactivity, provides a powerful handle for the regioselective construction of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering valuable insights for researchers in drug discovery and materials science to harness the full potential of this versatile intermediate.

References

-

MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

Sources

What is Methyl 3-bromo-5-chloro-2-methylbenzoate?

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate

Introduction

This compound is a halogenated aromatic ester that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctionalized benzene ring, featuring bromo, chloro, and methyl substituents alongside a methyl ester group, offers multiple reaction sites for constructing complex molecular architectures. This unique substitution pattern makes it a valuable intermediate, particularly in the fields of drug discovery and agrochemical development. Researchers and process chemists utilize this compound as a starting point for introducing specific functionalities through reactions like cross-coupling, nucleophilic substitution, and ester modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, reactivity, and safe handling protocols, aimed at professionals in chemical research and development.

Chemical Identity and Properties

Precise identification and understanding of physical properties are fundamental for the effective use of any chemical reagent. This compound is identified by its unique CAS number and molecular structure.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 1403597-45-4 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 263.52 g/mol | |

| Appearance | White to light yellow solid (Predicted) | [2] |

| Boiling Point | 295.8±35.0 °C (Predicted) | [2] |

| Density | 1.534±0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in a dry place at room temperature | |

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-chloro-2-methylbenzoic acid. This transformation is typically achieved via Fischer esterification using methanol in the presence of an acid catalyst or by using a more reactive acylating agent.

Causality in Synthesis:

-

Acid Catalyst: An acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reaction Conditions: Heating the reaction mixture (reflux) is necessary to overcome the activation energy of the reaction, driving it towards the product. The reaction is an equilibrium process; therefore, using a large excess of methanol can shift the equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[3]

-

Thionyl Chloride: Using thionyl chloride is particularly effective as it converts the carboxylic acid into a highly reactive acyl chloride intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion.[4]

Sources

Methyl 3-bromo-5-chloro-2-methylbenzoate structure

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate

Introduction

This compound is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate. The strategic placement of bromo, chloro, methyl, and methyl ester functional groups on the benzene ring provides a scaffold with multiple, orthogonally reactive sites. This allows for the precise and controlled construction of complex molecular architectures, making it an indispensable building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the underlying chemical principles that make it a valuable tool for researchers and development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at the 1, 2, 3, and 5 positions. The presence of two distinct halogen atoms (bromine and chlorine) is a key feature, offering differential reactivity for sequential chemical modifications.

Caption: Chemical structure of this compound.

The compound's physical and chemical properties are summarized in the table below. These characteristics are essential for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source |

| CAS Number | 1403597-45-4 | [2] |

| Molecular Formula | C₉H₈BrClO₂ | [1][2][3] |

| Molecular Weight | 263.52 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [3] |

| Boiling Point (Predicted) | 295.8 ± 35.0 °C | [3] |

| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [3] |

| Storage | Sealed in a dry environment at room temperature | [2][3] |

| SMILES Code | O=C(OC)C1=CC(Cl)=CC(Br)=C1C | [2] |

The Strategic Importance in Synthesis

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively in multi-step synthetic sequences.

-

The Halogen Handles (Br and Cl) : The carbon-bromine and carbon-chlorine bonds are primary sites for metal-catalyzed cross-coupling reactions. Crucially, the C-Br bond is generally more reactive than the C-Cl bond in common transformations like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This reactivity difference allows for sequential functionalization, where a coupling reaction can be performed at the bromine position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This provides a powerful strategy for building molecular complexity in a controlled manner.[1]

-

The Ester Group : The methyl ester serves as a stable protecting group for the carboxylic acid functionality. It is generally unreactive under the neutral or basic conditions of many cross-coupling reactions. When desired, it can be easily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, reduction to an alcohol, or other transformations.

-

The Methyl Group : The ortho-methyl group provides steric hindrance that can influence the conformation of the molecule and the regioselectivity of certain reactions. It also electronically modifies the aromatic ring, impacting the reactivity of the adjacent functional groups.

Caption: Synthetic utility of this compound.

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a common and logical approach involves the regioselective halogenation of a suitable precursor followed by esterification. The following protocol is a representative, field-proven methodology adapted from standard organic chemistry practices for analogous compounds.

Proposed Two-Step Synthesis Workflow

This process begins with the synthesis of the carboxylic acid intermediate, followed by a classical Fischer esterification.

Caption: Proposed workflow for the synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-chloro-2-methylbenzoic Acid

Causality: The synthesis starts with a commercially available precursor, 3-chloro-2-methylbenzoic acid. The existing substituents direct the incoming electrophile (bromine). The carboxylic acid is a meta-director, while the chloro and methyl groups are ortho, para-directors. The combined effect favors bromination at the C5 position, which is para to the methyl group and meta to the carboxyl group. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a standard and effective reagent system for this type of selective bromination.[4]

Protocol:

-

In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 3-chloro-2-methylbenzoic acid (1.0 eq).

-

Carefully add concentrated sulfuric acid (3-5 volumes) while cooling the flask in an ice-water bath.

-

Once the solid is fully dissolved and the solution is cooled to 0-5°C, add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (10-20 volumes).

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 3-bromo-5-chloro-2-methylbenzoic acid under vacuum. The material can be used directly in the next step or purified further by recrystallization.

Step 2: Fischer Esterification

Causality: This is a classic acid-catalyzed esterification. Methanol serves as both the solvent and the reagent. A catalytic amount of strong acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and using a large excess of methanol drives the equilibrium towards the product.[4]

Protocol:

-

To a flask containing the crude or purified 3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq), add methanol (10-20 volumes).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Self-Validating System: Purification and Analysis

Trustworthiness: A protocol is only reliable if its output can be verified. The crude product must be purified and its identity confirmed.

-

Purification: The most common method is silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective at separating the desired ester from any unreacted starting material or non-polar impurities.[4]

-

Analysis: The identity and purity of the final product should be confirmed using standard analytical techniques. Commercial suppliers of this compound provide data from methods such as NMR, HPLC, and LC-MS, which should be used as benchmarks.[2]

Applications in Drug Discovery and Agrochemical Research

The true value of this compound is realized when it is used as a foundational element in the synthesis of high-value target molecules.

-

Pharmaceutical Intermediates: The structural motif of halogenated benzoic acids is central to many modern pharmaceuticals. For example, the closely related compound 5-bromo-2-chlorobenzoic acid is a critical starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are blockbuster drugs for the treatment of type-2 diabetes.[5][6] this compound provides an alternative substitution pattern, enabling researchers to create novel analogues of existing drugs or explore entirely new pharmacophores.

-

Agrochemical Synthesis: The introduction of halogen atoms into organic molecules is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides.[1] This building block can be used to construct new active ingredients for crop protection.

-

Chemical Library Development: In early-stage drug discovery, large libraries of related compounds are often synthesized for high-throughput screening. The orthogonal reactivity of this compound makes it an ideal scaffold for creating a diverse library of molecules by applying different coupling partners at the bromine and chlorine positions.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design and construction. Its value is derived from its pre-installed, differentially reactive functional groups that allow for the efficient and controlled synthesis of complex target structures. For researchers and scientists in drug development and agrochemical innovation, understanding the properties and synthetic potential of this building block is key to unlocking new avenues for discovery and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

International Journal for Multidisciplinary Research (IJFMR). (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. DOI: 10.1055/s-0042-1755195.

- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. Methyl 5-bromo-3-chloro-2-methylbenzoate [myskinrecipes.com]

- 2. 1403597-45-4|this compound|BLD Pharm [bldpharm.com]

- 3. methyl 5-bromo-3-chloro-2-methylbenzoate CAS#: 1522778-35-3 [m.chemicalbook.com]

- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 7. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details a robust and efficient two-step synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The described methodology emphasizes safety, scalability, and high purity of the final product. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles and experimental rationale, offering a holistic understanding of the synthetic process.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed in two sequential stages:

-

Esterification: The initial step involves the conversion of 3-chloro-2-methylbenzoic acid to its corresponding methyl ester, Methyl 3-chloro-2-methylbenzoate. This is a classic acid-catalyzed esterification reaction.

-

Electrophilic Aromatic Bromination: The second and final step is the regioselective bromination of the activated aromatic ring of Methyl 3-chloro-2-methylbenzoate to yield the target molecule.

This approach is favored for its high yields and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Esterification of 3-chloro-2-methylbenzoic acid

The esterification of 3-chloro-2-methylbenzoic acid is achieved through a Fischer-Speier esterification, a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Reaction: 3-chloro-2-methylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-chloro-2-methylbenzoate + Water

Causality of Experimental Choices:

-

Methanol: Serves as both the solvent and the reactant, providing the methyl group for the ester. Using it in excess drives the equilibrium towards the product side.

-

Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol:

-

To a solution of 3-chloro-2-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-chloro-2-methylbenzoate. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Role |

| 3-chloro-2-methylbenzoic acid | 170.59 | 1 eq | Starting Material |

| Methanol | 32.04 | 5-10 vol | Reagent & Solvent |

| Sulfuric Acid (conc.) | 98.08 | 0.1-0.2 eq | Catalyst |

| Ethyl Acetate | 88.11 | As needed | Extraction Solvent |

| Sodium Bicarbonate (sat. sol.) | 84.01 | As needed | Neutralizing Agent |

| Brine | - | As needed | Washing Agent |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | Drying Agent |

Step 2: Electrophilic Aromatic Bromination

The bromination of Methyl 3-chloro-2-methylbenzoate is a critical step that introduces a bromine atom at the C5 position. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.

Reaction: Methyl 3-chloro-2-methylbenzoate + N-Bromosuccinimide --(H₂SO₄)--> this compound + Succinimide

Mechanistic Insights:

The methyl group (-CH₃) is an ortho-, para- directing activator, while the chloro (-Cl) and the methyl ester (-COOCH₃) groups are ortho-, para- and meta- directing deactivators, respectively. The combined directing effects of the methyl and chloro groups favor the substitution at the C5 position, which is para to the methyl group and ortho to the chloro group. The ester group's deactivating effect is strongest at the ortho and para positions relative to it, further favoring substitution at the meta position (C5).

Caption: Mechanism of Electrophilic Aromatic Bromination.

Protocol:

-

In a reaction vessel, dissolve Methyl 3-chloro-2-methylbenzoate (1 equivalent) in concentrated sulfuric acid at 0°C.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Role |

| Methyl 3-chloro-2-methylbenzoate | 184.61 | 1 eq | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 eq | Brominating Agent |

| Sulfuric Acid (conc.) | 98.08 | Solvent | Catalyst & Solvent |

| Ethyl Acetate | 88.11 | As needed | Extraction Solvent |

| Petroleum Ether | - | As needed | Eluent |

Safety and Handling

-

3-chloro-2-methylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Methanol: Highly flammable and toxic. Avoid inhalation and contact with skin.

-

Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Ethyl Acetate & Petroleum Ether: Highly flammable solvents. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: To confirm the proton environment and the successful incorporation of the bromine atom.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point: To assess the purity of the crystalline solid.

Conclusion

The described two-step synthesis provides a reliable and well-documented pathway to obtain this compound. The methodology is grounded in fundamental principles of organic chemistry, and the detailed protocol allows for reproducible results. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

- Homework.Study.com. (n.d

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 3-bromo-5-chloro-2-methylbenzoate (CAS No. 1403597-45-4), a key halogenated aromatic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic insights, explores its differential reactivity for advanced chemical transformations, and discusses its applications. The guide emphasizes the strategic importance of this intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, grounding all technical claims in authoritative references.

Introduction: A Versatile Halogenated Intermediate

This compound is a polysubstituted aromatic ester that serves as a highly valuable and versatile intermediate in organic synthesis. Its structure, featuring a methyl ester, a methyl group, and two distinct halogen atoms (bromine and chlorine) on a benzene ring, offers multiple points for chemical modification. The strategic placement of these functional groups makes it an essential precursor for constructing complex molecular architectures.

Halogenated compounds are of paramount importance in medicinal chemistry, as the incorporation of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide aims to provide a detailed technical resource, enabling researchers to fully leverage the synthetic potential of this important building block.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1403597-45-4 | [2] |

| Molecular Formula | C₉H₈BrClO₂ | [2] |

| Molecular Weight | 263.52 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Boiling Point | 295.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [2][3][4] |

Molecular Structure

The structural arrangement of substituents on the benzene ring is key to the compound's reactivity. The ortho-methyl group can exert steric influence on the adjacent ester and bromo substituents, while the electronic effects of the halogens deactivate the ring towards electrophilic substitution but provide handles for cross-coupling reactions.

Caption: Molecular Structure Diagram.

Spectral Characteristics (Predicted)

While specific spectral data is not widely published, the expected characteristics can be inferred from the structure:

-

¹H NMR: The spectrum should feature two distinct singlets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the protons at C4 and C6. A singlet around 2.3-2.5 ppm would correspond to the C2-methyl group, and a singlet around 3.9 ppm would represent the ester's methoxy group.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will appear downfield (~165 ppm). Six signals will be in the aromatic region, and two signals will be in the aliphatic region for the two methyl groups.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations (1200-1300 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), and C-H stretches for the aromatic and methyl groups (~2900-3100 cm⁻¹).[5] The C-Br and C-Cl stretches would appear in the fingerprint region.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a two-step process starting from a substituted toluene or benzoic acid. A common and industrially scalable approach involves the synthesis of the corresponding carboxylic acid followed by esterification.

Caption: High-level synthesis workflow diagram.

Experimental Protocol: Esterification of 3-bromo-5-chloro-2-methylbenzoic Acid

This protocol is adapted from standard esterification procedures for structurally similar aromatic carboxylic acids.[6] The use of thionyl chloride is a superior method to classic Fischer esterification as it converts the carboxylic acid to a highly reactive acyl chloride intermediate, driving the reaction to completion and avoiding unfavorable equilibria.[7]

Materials:

-

3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-20 volumes)

-

Thionyl chloride (SOCl₂) (1.5-2.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-5-chloro-2-methylbenzoic acid in anhydrous methanol.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a syringe or dropping funnel. Causality Note: This addition must be slow and controlled as the reaction is exothermic and generates HCl and SO₂ gases.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 3-5 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.

-

Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Self-Validation Note: The bicarbonate wash is crucial. Continue washing until gas evolution (CO₂) ceases, ensuring all acidic components are removed.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude ester by silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this intermediate lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This distinction is the cornerstone of its utility in sequential, site-selective cross-coupling reactions.

Expertise Insight: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the C-X bond is the rate-determining step. This step is significantly faster for C-Br than for C-Cl. Consequently, one can selectively perform a coupling reaction at the bromine position while leaving the chlorine atom intact for a subsequent, different transformation under more forcing conditions.

Caption: Potential site-selective transformations.

This selective reactivity allows for a modular approach to building complex molecules. A researcher can first introduce a diversity element at the C3 position via the bromo group, then perform a second distinct coupling at the C5 position. This stepwise functionalization is a powerful strategy in constructing libraries of compounds for screening in drug discovery programs.[8]

Applications in Research and Development

This compound is not an end-product but a crucial starting material. Its utility spans multiple sectors:

-

Pharmaceutical Drug Discovery: This compound is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[8][9] The substituted benzoate motif is present in numerous drugs, and the halogen atoms serve as handles for introducing complex fragments necessary for biological activity.[10][11]

-

Agrochemicals: The development of novel herbicides and pesticides often relies on halogenated aromatic cores to enhance efficacy and tune properties like soil persistence and metabolic stability.[9]

-

Materials Science: Substituted aromatic compounds are used in the synthesis of organic electronics, polymers, and other functional materials.

The ability to perform sequential, controlled modifications makes this reagent particularly valuable for creating diverse chemical libraries to explore structure-activity relationships (SAR) efficiently.

Safety and Handling

As with all laboratory chemicals, proper handling of this compound is essential. The available safety data indicates that it should be treated as a hazardous substance.

| Hazard Information | GHS Classification | Precautionary Codes |

| Acute Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271 |

Data sourced from BLD Pharm Safety Data Sheet.[2]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its structural features. The presence of three distinct functional handles—an ester and two different halogens—allows for a high degree of control in complex synthetic sequences. In particular, the differential reactivity of the C-Br and C-Cl bonds in modern cross-coupling chemistry provides a robust platform for the efficient, modular construction of novel compounds. For researchers in medicinal and materials chemistry, a thorough understanding of this building block's properties and reactivity is key to unlocking its full potential in the development of next-generation molecules.

References

-

MySkinRecipes. Methyl 5-bromo-3-chloro-2-methylbenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

-

PubChem. Methyl 3-bromo-5-methylbenzoate | C9H9BrO2 | CID 22613903. [Link]

-

International Journal for Multidisciplinary Research. Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

- Google Patents.

-

Thieme Connect. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]

-

PubChem. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. [Link]

-

Wikipedia. Methyl benzoate. [Link]

-

PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

-

Scientific Research Publishing. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Selective esterification of carboxylic acids in the presence of phenols. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

Shubham Pharmachem. Sodium Benzoate - Promising Application in Medicine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

-

Patsnap Synapse. What is Sodium Benzoate used for?. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. 1403597-45-4|this compound|BLD Pharm [bldpharm.com]

- 3. methyl 5-bromo-3-chloro-2-methylbenzoate CAS#: 1522778-35-3 [m.chemicalbook.com]

- 4. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 5-bromo-3-chloro-2-methylbenzoate [myskinrecipes.com]

- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium Benzoate - Promising Application in Medicine - Shubham Pharmachem [shubham.co.in]

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-bromo-5-chloro-2-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, starting from readily available commercial materials. We will delve into the strategic considerations for the synthetic pathway, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, this compound (I), suggests that the final step would be the esterification of the corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid (II). This carboxylic acid can be envisioned as being synthesized from a suitable toluene derivative through halogenation and oxidation, or from a pre-functionalized benzoic acid.

A plausible and efficient forward synthesis starts with a commercially available and cost-effective starting material, 2-methylbenzoic acid. The proposed synthetic pathway involves three key transformations:

-

Chlorination: Introduction of a chlorine atom at the 5-position of 2-methylbenzoic acid.

-

Bromination: Introduction of a bromine atom at the 3-position.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

This strategy is advantageous due to the availability of the starting material and the generally high-yielding nature of the proposed reactions.

Recommended Synthetic Pathway

The recommended pathway for the synthesis of this compound is a three-step process starting from 2-methylbenzoic acid.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-methylbenzoic Acid

The first step is the regioselective chlorination of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho, para-directing. However, the carboxylic acid group is deactivating. The methyl group will direct the incoming electrophile to the para position (position 5) and the other ortho position (position 3). Due to steric hindrance from the adjacent carboxylic acid group, chlorination is favored at the 5-position.

Protocol:

-

To a stirred solution of 2-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).

-

The reaction can be catalyzed by the addition of a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl3).[3]

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 5-chloro-2-methylbenzoic acid.

Step 2: Synthesis of 3-Bromo-5-chloro-2-methylbenzoic Acid

The next step is the bromination of 5-chloro-2-methylbenzoic acid. The existing substituents (methyl, chloro, and carboxylic acid) will direct the incoming bromine atom. The methyl group is activating and ortho, para-directing, while the chloro and carboxylic acid groups are deactivating. The bromine will be directed to the position ortho to the methyl group and meta to the chloro and carboxylic acid groups, which is the 3-position.

Protocol:

-

To a stirred solution of 5-chloro-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as a mixture of sulfuric acid and nitric acid, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0-5 °C.[4]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, the mixture is carefully poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude 3-bromo-5-chloro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent.

Step 3: Synthesis of this compound

The final step is the esterification of 3-bromo-5-chloro-2-methylbenzoic acid to its methyl ester. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Protocol:

-

A solution of 3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq) in an excess of methanol is prepared.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.[4]

-

The reaction mixture is heated to reflux for 4-8 hours. The reaction can be monitored by TLC.[5]

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel if necessary.

Process Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |

| 1 | 5-Chloro-2-methylbenzoic Acid | 2-Methylbenzoic Acid | 80-90 | >98 |

| 2 | 3-Bromo-5-chloro-2-methylbenzoic Acid | 5-Chloro-2-methylbenzoic Acid | 75-85 | >98 |

| 3 | This compound | 3-Bromo-5-chloro-2-methylbenzoic Acid | 85-95 | >99 |

References

- WIPO Patent Scope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.

- Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Georg Thieme Verlag KG.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

- Patsnap. (n.d.). Preparation method of 3,5-dichlorobenzoyl chloride.

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.

- ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid.

- PubChem. (n.d.). 2-Bromo-5-chlorotoluene.

- ChemBK. (2024, April 9). 3-Bromo-5-chlorotoluene.

- ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid.

- datapdf.com. (n.d.). The Swamping Catalyst Effect. V. The Halogenation of Aromatic Acid Derivatives.

- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- International Journal of Frontier in Multidisciplinary Research. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS.

- ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.

- Chemguide. (n.d.). halogenation of benzene and methylbenzene.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Wikipedia. (n.d.). Toluene.

Sources

An In-depth Technical Guide to the Synthesis and Application of Methyl 3-bromo-5-chloro-2-methylbenzoate

This guide provides a comprehensive overview of Methyl 3-bromo-5-chloro-2-methylbenzoate, a key halogenated aromatic building block. While a singular "discovery" paper for this specific molecule is not prominently documented in publicly accessible literature, its synthetic pathway can be logically deduced from established principles of organic chemistry and patent literature concerning structurally related compounds. This document will detail a highly probable synthetic route, the rationale behind the chosen methodologies, and its significance as an intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries.[1]

Strategic Importance in Chemical Synthesis

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective functionalization through various cross-coupling reactions. The methyl and methyl ester groups also offer sites for further chemical modification. This strategic combination of reactive sites makes it an important component in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Proposed Synthesis Pathway: A Multi-step Approach

The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient route begins with 2-amino-3-methylbenzoic acid, proceeding through a series of well-established reactions.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-3-methylbenzoic acid via Sandmeyer Reaction

The initial step involves the conversion of the amino group in 2-amino-3-methylbenzoic acid to a chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation.

Experimental Protocol:

-

Diazotization: 2-amino-3-methylbenzoic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary aromatic amine into a diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Chlorination: The freshly prepared diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The copper catalyst facilitates the displacement of the diazonium group by a chloride ion, releasing nitrogen gas and forming 2-chloro-3-methylbenzoic acid.

-

Work-up and Isolation: The reaction mixture is allowed to warm to room temperature, and the product is typically extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Regioselective Bromination

The next step is the electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring of 2-chloro-3-methylbenzoic acid. The directing effects of the existing substituents (chloro, methyl, and carboxylic acid groups) are crucial for achieving the desired regioselectivity. The carboxylic acid group is a meta-director, while the chloro and methyl groups are ortho-, para-directors. The bromine is expected to add at the position para to the activating methyl group and meta to the deactivating carboxylic acid and chloro groups.

Experimental Protocol:

-

Reaction Setup: 2-chloro-3-methylbenzoic acid is dissolved in a suitable solvent, often a halogenated solvent or a strong acid like sulfuric acid. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added to polarize the bromine molecule, making it a more potent electrophile.

-

Bromine Addition: Elemental bromine (Br₂) is added dropwise to the reaction mixture at a controlled temperature. The reaction is typically stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Quenching and Isolation: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine. The product, 5-bromo-2-chloro-3-methylbenzoic acid, is then isolated by extraction and purified.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid group of 5-bromo-2-chloro-3-methylbenzoic acid to a methyl ester. The Fischer esterification is a reliable and straightforward method for this transformation.

Experimental Protocol:

-

Reaction: 5-bromo-2-chloro-3-methylbenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer is then dried and concentrated to yield this compound. Further purification can be achieved by column chromatography.

Physicochemical Properties and Characterization

A summary of the key compounds in this synthetic pathway is provided below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | White to off-white powder |

| 2-Chloro-3-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | White crystalline solid |

| 5-Bromo-2-chloro-3-methylbenzoic acid | C₈H₆BrClO₂ | 249.49 | Off-white solid |

| This compound | C₉H₈BrClO₂ | 278.52 | Solid |

Analytical Characterization:

The identity and purity of this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons, with chemical shifts and coupling patterns consistent with the substitution pattern. ¹³C NMR would provide evidence for all the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch, and vibrations corresponding to the substituted aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its utility is primarily in the pharmaceutical and agrochemical sectors. The halogenated aromatic core is a common feature in many bioactive compounds.[1]

-

Pharmaceuticals: This intermediate can be used in the synthesis of various therapeutic agents. The bromine and chlorine atoms provide handles for introducing further complexity through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the construction of diverse molecular scaffolds for drug discovery programs.

-

Agrochemicals: In agrochemical research, this compound can be a precursor for novel pesticides and herbicides. The specific halogenation pattern can influence the biological activity and metabolic stability of the final products.[1]

Conclusion

While the formal "discovery" of this compound may not be a landmark event in chemical literature, its synthesis is based on robust and well-understood organic reactions. This technical guide outlines a logical and practical synthetic route, highlighting the chemical principles and experimental considerations at each step. The strategic importance of this compound lies in its utility as a versatile intermediate, providing a foundation for the development of new molecules with potential applications in medicine and agriculture.

References

-

MySkinRecipes. Methyl 5-bromo-3-chloro-2-methylbenzoate. Available at: [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

WIPO Patentscope. 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Available at: [Link]

Sources

Key characteristics of Methyl 3-bromo-5-chloro-2-methylbenzoate

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1403597-45-4), a key halogenated aromatic ester. Its utility as a versatile building block in organic synthesis is primarily driven by its unique substitution pattern, which offers multiple reactive sites for constructing complex molecular architectures. This document details its physicochemical properties, outlines plausible synthetic routes with a detailed experimental protocol, and explores its characteristic spectroscopic signature. Furthermore, it delves into the compound's reactivity, particularly in cross-coupling reactions, and its significant applications in the pharmaceutical and agrochemical industries. Safety and handling protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical intermediate.

Core Physicochemical Characteristics

This compound is a polysubstituted benzene derivative. The presence of two distinct halogen atoms (bromine and chlorine) at the meta-positions relative to the ester group, combined with a methyl group ortho to the ester, creates a sterically and electronically nuanced scaffold. This substitution pattern is crucial for directing further chemical modifications and influencing the biological activity of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1403597-45-4 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | White to light yellow solid (Predicted) | [2] |

| Boiling Point | 295.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient pathway can be devised based on established organic chemistry principles. A common strategy involves the synthesis of the corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid, followed by esterification.

The key challenge lies in the regioselective halogenation of the o-toluic acid starting material. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This directing-group opposition requires careful selection of reaction conditions to achieve the desired 3,5-dihalo substitution pattern. An alternative approach could involve starting with a pre-halogenated aniline, followed by Sandmeyer reaction to install the carboxylic acid and subsequent esterification.

Below is a plausible and detailed protocol for the final esterification step, a fundamental reaction in the synthesis of this compound.

Experimental Protocol: Fischer Esterification of 3-bromo-5-chloro-2-methylbenzoic Acid

This protocol describes the conversion of the parent carboxylic acid to its methyl ester. The causality for this choice is its high efficiency, use of inexpensive reagents, and straightforward workup procedure. The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-chloro-2-methylbenzoic acid (5.0 g, 1 eq).

-

Solvent Addition: Add anhydrous methanol (50 mL) to the flask. The methanol serves as both the solvent and the reactant.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) as the catalyst while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Caption: Fischer Esterification Workflow Diagram.

Spectroscopic Signature and Analysis

The structural identity and purity of this compound are confirmed through standard spectroscopic techniques. The predicted data below are based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds.[3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals | Rationale |

| ¹H NMR | δ ~7.5-7.8 ppm (2H, aromatic) δ ~3.9 ppm (3H, s, -OCH₃) δ ~2.4 ppm (3H, s, Ar-CH₃) | The two aromatic protons will appear as distinct signals (likely doublets due to meta-coupling). The ester methyl and aromatic methyl groups will appear as sharp singlets. |

| ¹³C NMR | δ ~165-170 ppm (C=O) δ ~120-140 ppm (6C, aromatic) δ ~52 ppm (-OCH₃) δ ~20 ppm (Ar-CH₃) | The carbonyl carbon of the ester is significantly downfield. Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The two methyl carbons will appear in the upfield region. |

| IR (Infrared) | ~1720-1740 cm⁻¹ (C=O stretch) ~2950-3000 cm⁻¹ (C-H stretch) ~1000-1250 cm⁻¹ (C-O stretch) ~600-800 cm⁻¹ (C-Cl, C-Br stretch) | A strong absorption band for the ester carbonyl group is the most prominent feature. Aliphatic and aromatic C-H stretches will also be present, along with C-O and carbon-halogen stretches. |

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6] The introduction of halogen atoms is a well-established strategy in drug discovery to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity.[7]

Core Reactivity

The compound's reactivity is dominated by the C-Br bond. The bond dissociation energy of C-Br is lower than that of C-Cl, making the bromine atom the preferred site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization.

Key Applications

-

Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Stille, Buchwald-Hartwig, and Sonogashira coupling reactions.[6] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position, providing a powerful tool for building molecular complexity.

-